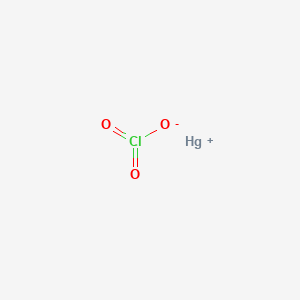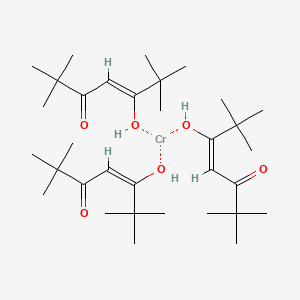
CHROMIUM TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATE)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium Tris(2,2,6,6-Tetramethyl-3,5-Heptanedionate), also known as Cr(TMHD)3, is a chemical compound with the molecular formula Cr(OCC(CH3)3CHCOC(CH3)3)3 . It has a molecular weight of 601.80 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s known that 2,2,6,6-Tetramethyl-3,5-heptanedione is a bidentate ligand used in the synthesis of stable complexes with metal ions .Molecular Structure Analysis
The molecular structure of Chromium Tris(2,2,6,6-Tetramethyl-3,5-Heptanedionate) is represented by the SMILES stringCC(C)(C)C(=O)\\C=C(\\OCrC(C)(C)C)C(C)(C)C)O\\C(=C/C(=O)C(C)(C)C)C(C)(C)C)C(C)(C)C . The InChI key is RFPUUUFELQVSDA-GECNZSFWSA-K . Physical And Chemical Properties Analysis
Chromium Tris(2,2,6,6-Tetramethyl-3,5-Heptanedionate) is a solid with a melting point of 228-233 °C (lit.) . It has a molecular weight of 601.80 .Wissenschaftliche Forschungsanwendungen
Solution & Vapor Deposition Precursors
Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is used as a precursor for solution and vapor deposition . This process is commonly used in the production of thin films and coatings in various industries, including electronics and materials science.
Catalyst for Chemical Reactions
Similar compounds, such as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III), have been used as catalysts for various chemical reactions . While it’s not explicitly stated for the chromium(III) compound, it’s possible that it could have similar applications.
Single Electron Donor
Again, similar compounds have been used as single electron donors for excess electron transfer studies in DNA . This could potentially be another application for the chromium(III) compound.
Enantioselective Synthesis
Enantioselective synthesis is another area where similar compounds have been used . This process is used to preferentially create one enantiomer of a chiral molecule, which is important in fields like pharmaceuticals.
Borylation Reactions
Borylation reactions, which involve the addition of a boron group to a molecule, have also been catalyzed by similar compounds . This is a key step in the synthesis of many organic compounds.
Hydrohydrazination and Hydroazidation
These are two more types of reactions that similar compounds have been used to catalyze . Both involve the addition of nitrogen-containing groups to a molecule.
Safety And Hazards
Chromium Tris(2,2,6,6-Tetramethyl-3,5-Heptanedionate) is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
chromium;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Cr/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b2*8-7+;8-7-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKHNQIALWXRPA-GECNZSFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Cr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Cr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60CrO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) | |
Q & A
Q1: What makes Chromium Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) suitable for producing transparent conductive films?
A1: Chromium Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a crucial precursor in the deposition of CuCrO₂ delafossite thin films. [] These films are known for their unique combination of transparency in the visible light spectrum and electrical conductivity. The compound acts as a source of chromium, which, when combined with copper in a controlled manner, forms the desired CuCrO₂ delafossite structure.
Q2: What is the significance of the precursor concentration ratio in the deposition process?
A2: The ratio of Chromium Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) to the copper precursor, Bis[2,2,6,6-tetramethyl-3,5-heptanedionato]copper(II) (Cu(thd)₂), significantly influences the properties of the resulting CuCrO₂ films. Research indicates that a low Cr(thd)₃:Cu(thd)₂ ratio favors the formation of pure delafossite with desirable electrical properties. [] Conversely, higher ratios can lead to the formation of copper oxides alongside CuCrO₂, negatively impacting the film's conductivity. This highlights the importance of precise precursor control in achieving high-quality transparent conductive films.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

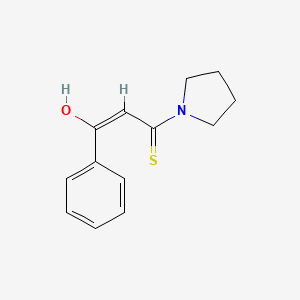
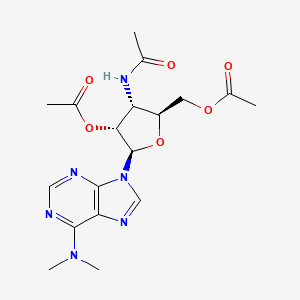
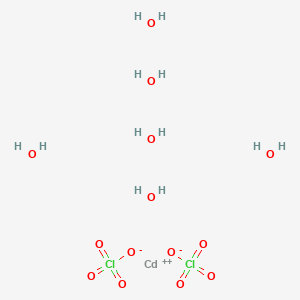

![7-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B576671.png)
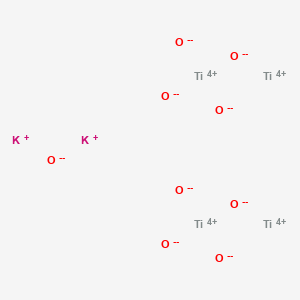
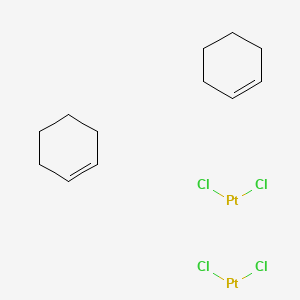

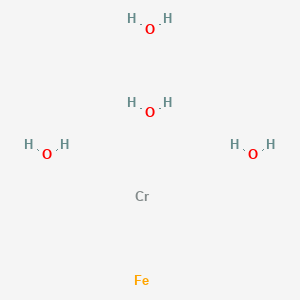
![1-(6-Chloro-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B576682.png)
